1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one
Description
1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one is a substituted propanone derivative featuring a phenyl ring with amino (-NH₂) and mercapto (-SH) groups at positions 3 and 4, respectively, and a chlorine-substituted propane moiety. The amino and mercapto groups suggest hydrogen-bonding capabilities, which may influence solubility, stability, and interactions with biological targets .
Properties
CAS No. |
1807060-23-6 |
|---|---|
Molecular Formula |
C9H10ClNOS |
Molecular Weight |
215.70 g/mol |
IUPAC Name |
1-(3-amino-4-sulfanylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C9H10ClNOS/c1-5(10)9(12)6-2-3-8(13)7(11)4-6/h2-5,13H,11H2,1H3 |
InChI Key |
ZAZUHFYURUTTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)S)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one typically involves the reaction of 3-amino-4-mercaptophenyl derivatives with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfonic acids, disulfides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Compounds
*Estimated using fragment-based methods.
Biological Activity
1-(3-Amino-4-mercaptophenyl)-2-chloropropan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a mercapto group, and a chloropropanone moiety. These functional groups contribute to its biological activity, making it a valuable candidate for research in biochemistry and pharmacology.
The molecular formula of this compound allows for various chemical modifications, which can be exploited in both research and industrial applications. The compound's ability to form hydrogen bonds and coordinate with metal ions enhances its interaction with biological targets, influencing enzyme activity and protein interactions.
The biological activity of this compound is primarily attributed to its functional groups:
- Amino Group : Capable of forming hydrogen bonds with active sites on enzymes or receptors.
- Mercapto Group : Can participate in redox reactions and form covalent bonds with nucleophilic sites on proteins.
- Chloropropanone Moiety : Engages in electrophilic interactions that can modulate the activity of target molecules.
These interactions are crucial for understanding the compound's potential therapeutic applications and mechanisms of action in biological systems.
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been shown to interact with various cancer cell lines, demonstrating cytotoxic effects. For example, studies have reported its efficacy against human leukemia cell lines, where it induced apoptosis in a dose-dependent manner .
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its ability to form covalent bonds with enzyme active sites suggests that it may inhibit specific enzymatic activities, which is significant for drug development targeting various diseases.
Case Studies
Several studies have explored the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These findings suggest that the compound could serve as a lead structure for further development into anticancer agents .
- Mechanistic Studies : Flow cytometry analyses revealed that this compound triggers apoptosis by increasing caspase activity in cancer cells. This mechanism underscores its potential as a therapeutic agent capable of selectively targeting malignant cells .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Amino-2-mercaptophenyl)-2-chloropropan-1-one | Similar structure but different positioning of the mercapto group | Varies due to structural differences |
| 1-(3-Amino-4-methylthio)phenyl)-2-chloropropan-1-one | Contains a methylthio group instead of a mercapto group | Alters biological interactions |
| 1-(3-Amino-4-(methylthio)phenyl)-3-chloropropan-1-one | Chlorine atom at a different position | Variations in reactivity |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the distinctiveness of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
